KSK213 vs. First-Generation KSK120: A 21-Fold Improvement in Potency
KSK213 demonstrates a substantial increase in potency compared to the first-generation 2-pyridone amide, KSK120. This improvement is quantified by the 50% effective concentration (EC50) in inhibiting C. trachomatis infectivity. KSK213 achieves an EC50 of 59 nM [1], whereas KSK120 has a reported EC50 of 1.25 µM (1250 nM) [2]. This represents an approximately 21-fold increase in potency for KSK213.
| Evidence Dimension | Potency (EC50) against C. trachomatis infectivity |
|---|---|
| Target Compound Data | 59 nM (KSK213) |
| Comparator Or Baseline | 1.25 µM (1250 nM) (KSK120) |
| Quantified Difference | KSK213 is approximately 21-fold more potent than KSK120 |
| Conditions | In vitro reinfection assay in HeLa cells |
Why This Matters
The significantly higher potency of KSK213 allows for the use of lower effective concentrations in research, potentially reducing off-target effects and conserving valuable compound stock.
- [1] Núñez-Otero C, Bahnan W, Vielfort K, et al. A 2-Pyridone Amide Inhibitor of Transcriptional Activity in Chlamydia trachomatis. Antimicrob Agents Chemother. 2021;65(5):e01826-20. doi:10.1128/aac.01826-20 View Source
- [2] Engström P, Krishnan KS, Ngyuen BD, et al. A 2-Pyridone-Amide Inhibitor Targets the Glucose Metabolism Pathway of Chlamydia trachomatis. mBio. 2015;6(1):e02304-14. doi:10.1128/mBio.02304-14 View Source
